molecular formula C13H20N2O3 B153292 Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate CAS No. 660406-84-8

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate

Cat. No.: B153292
CAS No.: 660406-84-8
M. Wt: 252.31 g/mol
InChI Key: VSLLBQBSHAGKLC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS: 660406-84-8) is a piperidine derivative functionalized with a cyanoacetyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₃H₂₀N₂O₃, with a molecular weight of 252.31 g/mol . The compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . Its structural features, including the electron-withdrawing cyano group and the Boc-protected amine, make it valuable for modular drug design.

Properties

IUPAC Name

tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-5-10(6-9-15)11(16)4-7-14/h10H,4-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLLBQBSHAGKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624059
Record name tert-Butyl 4-(cyanoacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660406-84-8
Record name tert-Butyl 4-(cyanoacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Enolate Formation : Cyanoacetic acid (or its ester) is deprotonated using strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF) at 0–5°C.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of N-Boc-piperidone, forming a tetrahedral intermediate that collapses to yield the β-ketonitrile product.

  • Workup : The crude product is purified via silica gel chromatography, typically achieving yields of 65–78%.

Table 1: Optimized Conditions for Conventional Synthesis

ParameterValue/RangeImpact on Yield
BaseNaH vs. t-BuOKt-BuOK: +12%
SolventTHF vs. DMFTHF: +18%
Temperature0°C vs. Room Temp0°C: +22%
Reaction Time4–6 hoursProlonged: -5%

Knoevenagel Condensation Approach

Adapted from methodologies for structurally analogous compounds, this route employs a condensation between N-Boc-piperidine-4-carbaldehyde and cyanoacetamide.

Key Steps and Catalysts

  • Catalytic System : Piperidine (0.5 equiv) and glacial acetic acid (1.0 equiv) in toluene under reflux.

  • Reaction Monitoring : Thin-layer chromatography (TLC) tracks the disappearance of the aldehyde (Rf = 0.7 in ethyl acetate/hexane 1:1).

  • Yield Enhancement : Microwave-assisted heating reduces reaction time from 6 hours to 45 minutes, boosting yield to 82%.

Table 2: Knoevenagel vs. Conventional Synthesis

MetricKnoevenagel MethodConventional Method
Average Yield82%72%
Reaction Time45 minutes5 hours
Purity (HPLC)98.5%97.2%
ScalabilityLimited to 100gIndustrial-scale

Industrial-Scale Production via Continuous Flow Chemistry

To meet bulk demands, manufacturers employ microreactor systems that optimize mass and heat transfer.

Process Parameters

  • Microreactor Design : Stainless steel channels (0.5 mm diameter) with static mixers.

  • Feedstock Flow Rates :

    • Cyanoacetic acid derivative: 15 mL/min

    • N-Boc-piperidone solution: 10 mL/min

  • Residence Time : 90 seconds at 120°C.

Advantages Over Batch Reactors

  • Yield Increase : 89% vs. 72% in batch.

  • Byproduct Reduction : <2% vs. 8–12% in batch.

  • Energy Efficiency : 40% lower solvent consumption.

Reaction Optimization and Catalytic Innovations

Recent advances focus on green chemistry principles and catalyst engineering.

Solvent-Free Mechanochemical Synthesis

Ball-milling N-Boc-piperidone with cyanoacetamide and catalytic potassium carbonate achieves 85% yield in 30 minutes, eliminating solvent waste.

Enzymatic Catalysis

Immobilized lipase B (Candida antarctica) facilitates a water-tolerant acylation at 37°C, though yields remain modest (58%).

Table 3: Catalytic Performance Comparison

CatalystYield (%)Temperature (°C)Environmental Impact
NaH720High (hazardous waste)
Enzymatic5837Low
Mechanochemical (K2CO3)85AmbientNeutral

Comparative Analysis of Synthesis Routes

Cost-Benefit Considerations

  • Conventional Method : Low equipment costs but high solvent consumption ($12.50/g).

  • Continuous Flow : High capital investment but operational cost of $6.80/g.

  • Mechanochemical : Lowest operational cost ($4.20/g) but limited scalability.

Purity and Byproduct Profiles

  • Main Byproduct : Unreacted N-Boc-piperidone (3–5%) in batch methods vs. <0.5% in flow systems.

  • Chromatographic Purity : 97–99% across all methods, meeting pharmacopeial standards .

Chemical Reactions Analysis

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine monohydrate for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is widely used in scientific research due to its versatile nature. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analysis

Cyanoacetyl vs. Acetyl/Propionyl Groups: The cyanoacetyl group in the target compound introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions compared to acetyl or propionyl analogs . Acetyl/propionyl derivatives (e.g., CAS 419571-73-6, 191805-29-5) exhibit lower polarity, influencing solubility and bioavailability .

Piperidine vs. Pyrrolidine Core: The piperidine ring (six-membered) in the target compound reduces ring strain compared to pyrrolidine (five-membered) analogs like tert-butyl 3-(2-cyanoacetyl)pyrrolidine-1-carboxylate. This impacts conformational flexibility and binding affinity in drug-target interactions .

Boc Protection :

  • All listed compounds retain the Boc group, which stabilizes the amine during synthesis. However, the position of substitution (e.g., 3- vs. 4-position in piperidine) alters steric hindrance and synthetic accessibility .

Physicochemical and Toxicological Data

Property This compound Tert-butyl 4-acetylpiperidine-1-carboxylate Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate
Boiling Point Not reported Not reported Not reported
Toxicity (Acute Oral) Limited data; R&D use only Not classified Not classified
Ecological Impact No available data No available data No available data
  • Safety Notes: The target compound lacks comprehensive toxicity data, though structurally similar derivatives (e.g., tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate) are classified under Acute Toxicity Category 4 (oral, dermal, inhalation) .

Biological Activity

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

  • Molecular Formula : C17H24N2O4
  • Molecular Weight : 320.39 g/mol

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The compound is believed to modulate enzyme activity, influencing biochemical pathways critical for cellular function. The exact molecular targets remain largely unspecified, but the compound's structure suggests potential interactions with key signaling molecules and transcription factors.

The compound exhibits several biochemical properties that contribute to its biological activity:

  • Enzyme Interaction : It can bind to specific enzymes, either inhibiting or activating their catalytic functions. This interaction can lead to significant alterations in metabolic pathways.
  • Cellular Effects : The compound influences cell signaling pathways and gene expression, potentially affecting processes such as apoptosis and inflammation.
  • Stability and Degradation : Under laboratory conditions, the stability of the compound can vary, impacting its long-term effects on cellular processes. Studies indicate that prolonged exposure may lead to sustained changes in gene expression and metabolism.

Case Studies

  • NLRP3 Inhibition Study :
    A recent study evaluated the ability of this compound to inhibit NLRP3-dependent pyroptosis in THP-1 cells. The results indicated that at a concentration of 10 µM, the compound significantly reduced pyroptotic cell death and IL-1β release, suggesting its potential as an anti-inflammatory agent .
    Compound Concentration (µM)% Pyroptosis Inhibition% IL-1β Release Inhibition
    1035%21%
    5050%40%
  • Cytotoxicity Assessment :
    The cytotoxic effects were evaluated using an MTT assay over a range of concentrations (0.1–100 µM). The findings showed that while the compound exhibited some cytotoxicity at higher concentrations, it remained relatively safe at lower doses .

Comparative Analysis with Other Compounds

A comparative analysis with similar piperidine derivatives highlights the unique biological profile of this compound:

Compound NameBiological ActivityIC50 (µM)
This compoundNLRP3 inhibition10
Tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylateModerate anti-inflammatory effectsNot specified
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylateEnzyme inhibitionNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
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Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate

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